Gibberellin A34
Overview
Description
The compound Gibberellin A34 is a complex organic molecule with a unique pentacyclic structure. This compound is characterized by multiple chiral centers, hydroxyl groups, and a carboxylic acid functional group. Its intricate structure and functional groups make it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Mechanism of Action
Gibberellin A34, also known as (1R,2R,5R,8R,9S,10R,11S,12R,13S)-12,13-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.1(5,8).0(1,10).0(2,8)]heptadecane-9-carboxylic acid, is a plant hormone that plays a crucial role in various developmental processes .
Target of Action
The primary targets of this compound are the DELLA transcriptional regulators and the GID1 family of receptors . These targets play a significant role in modulating the formation of stems, leaves, flowers, and the development and ripening of fruit .
Mode of Action
This compound interacts with its targets by binding to the GID1 receptors . This interaction leads to changes in the behavior of the DELLA transcriptional regulators . The molecular mechanism of gibberellin action involves three distinct modes of DELLA action :
Biochemical Pathways
This compound affects the GA biosynthesis and catabolism pathways . These pathways integrate with other signaling pathways to regulate plant growth and development . Gibberellin represses the gene expression of some GA-positive regulators, such as biosynthetic enzymes GA 20oxidase and GA 3oxidase, GID1, and SCARECROW-like3 (SCL3), through the GA signaling pathway .
Pharmacokinetics
It is known that the concentration of gibberellins in plants is very tightly regulated .
Result of Action
The action of this compound results in the modulation of the formation of stems, leaves, and flowers, as well as the development and ripening of fruit . It also influences plant growth, particularly rescuing the growth of dwarf mutants of pea and maize .
Action Environment
Environmental factors, including temperature, mechanical stimulation, abiotic and biotic stress, and the duration, intensity, and quality of light, have all been shown to affect GA biosynthesis and inactivation . These factors act primarily on the expression of the 2-ODD genes .
Biochemical Analysis
Biochemical Properties
(1R,2R,5R,8R,9S,10R,11S,12R,13S)-12,13-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.1(5,8).0(1,10).0(2,8)]heptadecane-9-carboxylic acid: plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, potentially acting as an inhibitor or activator depending on the cellular context . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex.
Cellular Effects
The effects of (1R,2R,5R,8R,9S,10R,11S,12R,13S)-12,13-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.1(5,8).0(1,10).0(2,8)]heptadecane-9-carboxylic acid on various cell types are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the MAPK signaling pathway, leading to altered gene expression profiles . Additionally, it affects cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, (1R,2R,5R,8R,9S,10R,11S,12R,13S)-12,13-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.1(5,8).0(1,10).0(2,8)]heptadecane-9-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to conformational changes that affect enzyme activity . Furthermore, it can influence gene expression by interacting with transcription factors, thereby modulating the transcriptional machinery of the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1R,2R,5R,8R,9S,10R,11S,12R,13S)-12,13-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.1(5,8).0(1,10).0(2,8)]heptadecane-9-carboxylic acid change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, but it can degrade under extreme pH or temperature conditions . Long-term exposure to this compound in vitro has been associated with sustained changes in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of (1R,2R,5R,8R,9S,10R,11S,12R,13S)-12,13-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.1(5,8).0(1,10).0(2,8)]heptadecane-9-carboxylic acid vary with different dosages in animal models. At low doses, it has been observed to have beneficial effects, such as enhancing antioxidant defenses and reducing oxidative stress . At high doses, it can exhibit toxic effects, including cellular apoptosis and tissue damage. These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
(1R,2R,5R,8R,9S,10R,11S,12R,13S)-12,13-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.1(5,8).0(1,10).0(2,8)]heptadecane-9-carboxylic acid: is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For instance, it has been shown to influence the tricarboxylic acid (TCA) cycle by modulating the activity of key enzymes involved in this pathway. This interaction can lead to changes in energy production and overall cellular metabolism.
Transport and Distribution
The transport and distribution of (1R,2R,5R,8R,9S,10R,11S,12R,13S)-12,13-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.1(5,8).0(1,10).0(2,8)]heptadecane-9-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is also influenced by its physicochemical properties, such as solubility and molecular weight.
Subcellular Localization
The subcellular localization of (1R,2R,5R,8R,9S,10R,11S,12R,13S)-12,13-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.1(5,8).0(1,10).0(2,8)]heptadecane-9-carboxylic acid is critical for its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it interacts with various enzymes and proteins . Targeting signals and post-translational modifications play a role in directing the compound to specific subcellular compartments, thereby influencing its biochemical and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Gibberellin A34 involves multiple steps, including the formation of the pentacyclic core and the introduction of functional groups. The synthetic route typically starts with the construction of the core structure through cyclization reactions, followed by the introduction of hydroxyl and carboxylic acid groups via oxidation and substitution reactions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl and carboxylic acid groups can participate in nucleophilic substitution reactions.
Addition: The double bond in the structure can undergo addition reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂R) are commonly employed.
Addition: Electrophiles such as hydrogen halides (HX) and halogens (X₂) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structure and reactivity. It serves as a model for understanding complex organic transformations and the behavior of pentacyclic systems.
Biology
In biology, the compound’s interactions with biomolecules are of interest. It can be used to study enzyme-substrate interactions, receptor binding, and cellular uptake mechanisms.
Medicine
In medicine, the compound’s potential therapeutic properties are explored. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry
In industry, the compound’s unique properties are utilized in the development of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.
Comparison with Similar Compounds
Similar Compounds
Barrelene: A polycyclic alkane with a barrel-like structure.
Basketane: A polycyclic alkane with a basket-like structure.
Cubane: A polycyclic alkane with a cubic structure.
Uniqueness
Compared to these similar compounds, Gibberellin A34 stands out due to its functional groups and chiral centers
Properties
IUPAC Name |
(1R,2R,5R,8R,9S,10R,11S,12R,13S)-12,13-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O6/c1-8-5-18-6-9(8)3-4-11(18)19-7-10(20)14(21)17(2,16(24)25-19)13(19)12(18)15(22)23/h9-14,20-21H,1,3-7H2,2H3,(H,22,23)/t9-,10+,11-,12-,13-,14+,17+,18+,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGZIQAJJXGRAJF-TXZPEUJSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C3C(C45CC(CCC4C3(CC(C1O)O)OC2=O)C(=C)C5)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12[C@H]3[C@@H]([C@@]45C[C@@H](CC[C@H]4[C@@]3(C[C@@H]([C@@H]1O)O)OC2=O)C(=C)C5)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32630-92-5 | |
Record name | Gibberellin A34 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32630-92-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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